2-Phenylpiperazine
Overview
Description
2-Phenylpiperazine is an organic compound that features a phenyl group attached to a piperazine ring. It is a derivative of piperazine, a heterocyclic amine, and is known for its applications in various fields, including medicinal chemistry and industrial processes. The molecular formula of this compound is C10H14N2, and it has a molecular weight of 162.23 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Phenylpiperazine is the respiratory system . It is known to interact with the Histamine H1 receptor, acting as an antagonist . The Histamine H1 receptor plays a crucial role in the regulation of inflammatory responses and allergic reactions.
Mode of Action
This compound interacts with its targets by binding to the Histamine H1 receptor, thereby inhibiting the receptor’s activity . This interaction results in changes in the inflammatory response and allergic reactions in the body.
Biochemical Pathways
It is known that phenylpiperazine derivatives can enhance the permeability of the intestinal epithelium, which may affect various biochemical pathways
Pharmacokinetics
A liquid chromatography method coupled to a quadrupole time of flight mass spectrometry system (lc-qtof/ms) has been developed and validated for the analysis of a n-phenylpiperazine derivative in rat plasma and tissue samples . This method could potentially be used to study the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It is known that phenylpiperazine derivatives can enhance the permeability of the intestinal epithelium . This could potentially lead to increased absorption of certain drugs, thereby enhancing their efficacy.
Biochemical Analysis
Cellular Effects
Some phenylpiperazine compounds have been shown to enhance the permeability of the fluorescent marker calcein over 100-fold in a Caco-2 model of the intestinal epithelium . This suggests that 2-Phenylpiperazine may have similar effects on cellular permeability.
Molecular Mechanism
It’s known that the amine groups on piperazine react readily with carbon dioxide to produce PZ carbamate at a low loading range and PZ bicarbamate at an operating range, enhancing the rate of overall CO2 absorbed under operating conditions .
Transport and Distribution
Some phenylpiperazine compounds have been shown to enhance the permeability of the fluorescent marker calcein in a Caco-2 model of the intestinal epithelium , suggesting that this compound may have similar transport and distribution properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpiperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: In industrial settings, this compound is often produced by heating aniline and bis-(2-chloroethyl)amine hydrochloride to a temperature range of 160-250°C. This reaction leads to the cyclization of the raw materials, resulting in the formation of this compound hydrochloride. The reaction mixture is then treated with an alkaline aqueous solution to obtain the crude product, which is purified through reduced pressure distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted phenylpiperazines with different functional groups.
Scientific Research Applications
2-Phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor binding and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including its use as an antidepressant and anxiolytic agent.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2-Phenylpiperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: Similar in structure but differs in the position of the phenyl group.
4-Phenylpiperidine: Contains a piperidine ring instead of a piperazine ring.
Benzylpiperazine: Contains a benzyl group instead of a phenyl group
Uniqueness: this compound is unique due to its specific binding affinity and selectivity for certain receptor subtypes, which can result in distinct pharmacological profiles compared to its analogs .
Properties
IUPAC Name |
2-phenylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRLBGNCLMSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290682 | |
Record name | 2-Phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5271-26-1 | |
Record name | 5271-26-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-phenylpiperazine in pharmaceutical research?
A1: this compound serves as a key structural motif in various pharmaceutical compounds, notably in the antidepressant Mirtazapine. Its derivatives are explored for potential pharmacological activities, including antiviral and antihistaminic effects. [, , , ]
Q2: Can you provide an example of a synthetic route for this compound?
A2: One approach involves starting with phenylacetic acid. Treatment with phosphorus trichloride and bromine yields ethyl α-bromophenylacetate. This intermediate reacts with ethylenediamine, followed by reduction with lithium aluminum hydride to yield this compound. []
Q3: How does the structure of this compound relate to its potential as an antidepressant?
A3: While this compound itself might not possess inherent antidepressant properties, its incorporation into the larger structure of Mirtazapine is crucial. Mirtazapine, containing a this compound moiety, functions as a noradrenergic and specific serotonergic antidepressant. [, ]
Q4: Have there been studies on modifying the this compound structure for enhanced activity?
A4: Yes, researchers have investigated modifications to the basic this compound scaffold to understand structure-activity relationships. For instance, introducing specific acyl groups at the 4-position and phenylaminocarbonyl groups at the 1-position led to compounds with promising antiviral activity against adenoviruses and cytomegalovirus. [, ]
Q5: Are there any known challenges in synthesizing this compound derivatives?
A5: Synthesizing certain derivatives, like Mirtazapine, can present challenges. One issue involves the potential for agglomeration of intermediates like 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine in concentrated sulfuric acid. Researchers have addressed this by incorporating tetrahydrofuran as a co-solvent to ensure a homogenous reaction and prevent side reactions. []
Q6: Beyond Mirtazapine, what other applications have been explored for this compound derivatives?
A6: this compound derivatives have been synthesized and investigated for their antihistaminic and anticholinergic properties. These studies highlight the versatility of this chemical scaffold for potential applications in various therapeutic areas. [, , ]
Q7: Has computational chemistry been used to study this compound derivatives?
A7: Yes, molecular mechanics calculations, specifically using MMX88.9, have been employed to study the conformational equilibrium of cis-1,3,4-trimethyl-2-phenylpiperazine. This approach helps predict the preferred shapes and energy levels of different conformations, which can influence biological activity. []
Q8: Are there any reported methods for synthesizing specific isomers of this compound derivatives?
A8: Researchers have developed methods to synthesize specific diastereoisomers of 2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b] pyrazines, structurally related to 3-methyl-2-phenylpiperazines. This stereochemical control is crucial as different isomers can exhibit distinct pharmacological profiles. []
Q9: What are the implications of using 2-chloronicotinonitrile as a starting material in Mirtazapine synthesis?
A9: Utilizing 2-chloronicotinonitrile as a starting material in Mirtazapine synthesis offers a potentially more efficient and cost-effective route compared to traditional methods. This approach involves sequential synthesis of intermediates like 2-chloronicotinamide, 2-(4-methyl-2phenyl-1-piperazinyl)nicotinamide, and 1-(3-hydroxymethylpyridyl-2-)-4-methyl-2-phenylpiperazine before arriving at Mirtazapine. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.